molecular formula C2H2ClF3<br>H2ClC-CF3<br>C2H2ClF3 B1216089 2-Chloro-1,1,1-trifluoroethane CAS No. 75-88-7

2-Chloro-1,1,1-trifluoroethane

Cat. No. B1216089
Key on ui cas rn: 75-88-7
M. Wt: 118.48 g/mol
InChI Key: CYXIKYKBLDZZNW-UHFFFAOYSA-N
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Patent
US05959166

Procedure details

From the above results, it is believed that the reaction of HCFC-133a into HFC-134a occurs predominantly and HFC-143a and HFC-125 are produced from a side reaction in the first reactor, whereas the reaction of TCE into HCFC-133a is predominant but production of HFC-134a from HFC-134a is little in the second reactor.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([Cl:6])[C:2]([F:5])([F:4])[F:3].[CH2:7]([F:12])[C:8]([F:11])([F:10])[F:9]>>[CH3:1][C:2]([F:5])([F:4])[F:3].[CH:7]([F:3])([F:12])[C:8]([F:11])([F:10])[F:9].[CH2:1]([Cl:6])[C:2]([F:5])([F:4])[F:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(F)(F)F)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(F)(F)F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(F)(F)F
Name
Type
product
Smiles
C(C(F)(F)F)(F)F
Name
Type
product
Smiles
C(C(F)(F)F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05959166

Procedure details

From the above results, it is believed that the reaction of HCFC-133a into HFC-134a occurs predominantly and HFC-143a and HFC-125 are produced from a side reaction in the first reactor, whereas the reaction of TCE into HCFC-133a is predominant but production of HFC-134a from HFC-134a is little in the second reactor.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([Cl:6])[C:2]([F:5])([F:4])[F:3].[CH2:7]([F:12])[C:8]([F:11])([F:10])[F:9]>>[CH3:1][C:2]([F:5])([F:4])[F:3].[CH:7]([F:3])([F:12])[C:8]([F:11])([F:10])[F:9].[CH2:1]([Cl:6])[C:2]([F:5])([F:4])[F:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(F)(F)F)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(F)(F)F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(F)(F)F
Name
Type
product
Smiles
C(C(F)(F)F)(F)F
Name
Type
product
Smiles
C(C(F)(F)F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05959166

Procedure details

From the above results, it is believed that the reaction of HCFC-133a into HFC-134a occurs predominantly and HFC-143a and HFC-125 are produced from a side reaction in the first reactor, whereas the reaction of TCE into HCFC-133a is predominant but production of HFC-134a from HFC-134a is little in the second reactor.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([Cl:6])[C:2]([F:5])([F:4])[F:3].[CH2:7]([F:12])[C:8]([F:11])([F:10])[F:9]>>[CH3:1][C:2]([F:5])([F:4])[F:3].[CH:7]([F:3])([F:12])[C:8]([F:11])([F:10])[F:9].[CH2:1]([Cl:6])[C:2]([F:5])([F:4])[F:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(F)(F)F)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(F)(F)F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(F)(F)F
Name
Type
product
Smiles
C(C(F)(F)F)(F)F
Name
Type
product
Smiles
C(C(F)(F)F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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